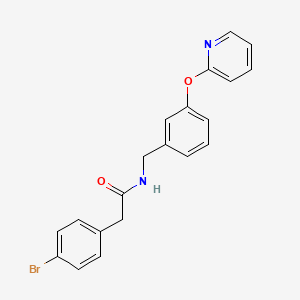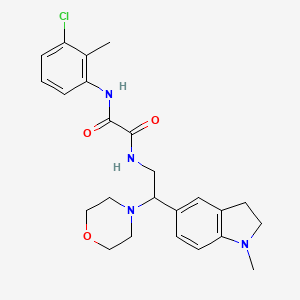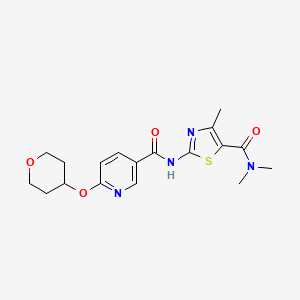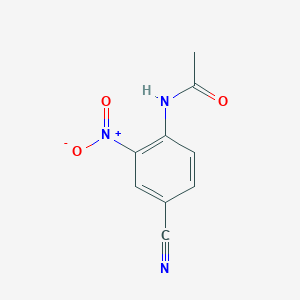
2-(4-bromophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide, also known as BPA, is a chemical compound that has gained a lot of attention in recent years due to its potential applications in scientific research. BPA is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers studying a wide range of biological processes.
Mécanisme D'action
The exact mechanism of action of 2-(4-bromophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide is not fully understood, but it is thought to modulate GPCR activity by binding to specific sites on the receptor protein. 2-(4-bromophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide has also been shown to have some activity as a kinase inhibitor, which may contribute to its overall effects on cellular signaling pathways.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide has a variety of biochemical and physiological effects, depending on the specific GPCR or signaling pathway being studied. Some of the effects that have been observed include changes in intracellular calcium levels, alterations in cAMP signaling, and modulation of neurotransmitter release. 2-(4-bromophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide has also been shown to have some anti-inflammatory and analgesic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-bromophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide in scientific research is its ability to selectively modulate the activity of specific GPCRs, allowing researchers to study the function of these proteins in a more precise and controlled manner. However, 2-(4-bromophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide also has some limitations, including its relatively low potency and selectivity compared to other GPCR modulators. Additionally, 2-(4-bromophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide has some potential toxicity concerns, particularly at higher doses.
Orientations Futures
There are several potential future directions for research on 2-(4-bromophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide. One area of interest is the development of more potent and selective 2-(4-bromophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide analogs that could be used to study specific GPCRs or signaling pathways. Another potential direction is the use of 2-(4-bromophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide in drug discovery, as it may be possible to develop drugs that target specific GPCRs using 2-(4-bromophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide as a starting point. Finally, further research is needed to fully understand the mechanism of action of 2-(4-bromophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide and its potential applications in various areas of scientific research.
Méthodes De Synthèse
2-(4-bromophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide can be synthesized using a variety of methods, including traditional organic synthesis techniques and more advanced methods such as microwave-assisted synthesis. One common method for synthesizing 2-(4-bromophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide involves reacting 4-bromobenzyl chloride with 3-(pyridin-2-yloxy)benzylamine in the presence of acetic anhydride and a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 2-(4-bromophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide.
Applications De Recherche Scientifique
2-(4-bromophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide has a wide range of potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. One area of research where 2-(4-bromophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide has been used extensively is in the study of G protein-coupled receptors (GPCRs). 2-(4-bromophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide has been shown to bind to and modulate the activity of several different GPCRs, making it a valuable tool for studying the structure and function of these important proteins.
Propriétés
IUPAC Name |
2-(4-bromophenyl)-N-[(3-pyridin-2-yloxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O2/c21-17-9-7-15(8-10-17)13-19(24)23-14-16-4-3-5-18(12-16)25-20-6-1-2-11-22-20/h1-12H,13-14H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFADGCPISSUEIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC(=C2)CNC(=O)CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]oxyethanamine;hydrochloride](/img/structure/B2764038.png)
![2-imino-10-methyl-5-oxo-N,1-bis(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2764039.png)
![7-Fluoro-2-methyl-3-[[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2764040.png)

![3,4-dimethyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2764043.png)

![4-[3-(3-Isopropyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)-1,2,4-oxadiazol-5-yl]benzonitrile](/img/structure/B2764046.png)
![Tert-butyl N-(2-hydroxyethyl)-N-[1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]carbamate](/img/structure/B2764047.png)
![8-(2-((4-chlorophenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2764049.png)